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Compound of Interest

Compound Name: Ethyl trans-4-decenoate

Cat. No.: B1588154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl trans-4-decenoate, a fatty

acid ester with applications in the flavor, fragrance, and pharmaceutical industries. This

document consolidates its chemical properties, synonyms, and available experimental data to

serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms
Ethyl trans-4-decenoate is systematically known as ethyl (E)-dec-4-enoate. It is recognized by

several alternative names and identifiers, which are crucial for comprehensive literature and

database searches.

A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Alternative Names for Ethyl trans-4-decenoate
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Type Identifier

Systematic Name ethyl (E)-dec-4-enoate

Common Synonyms

trans-4-Decenoic Acid Ethyl Ester, trans-

Obtusilic Acid Ethyl Ester, Ethyl (4E)-4-

decenoate, Ethyl trans-dec-4-enoate, 4-

Decenoic acid, ethyl ester, (E)-

CAS Number 76649-16-6

Molecular Formula C₁₂H₂₂O₂

InChI
InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-

12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8+

InChIKey AWNIQMQADACLCJ-CMDGGOBGSA-N

Physicochemical Properties
A summary of the key physicochemical properties of ethyl trans-4-decenoate is presented in

Table 2. This data is essential for its handling, formulation, and quality control.

Table 2: Physicochemical Data of Ethyl trans-4-decenoate
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Property Value Reference

Molecular Weight 198.31 g/mol [1]

Appearance Colorless to pale yellow liquid [2]

Odor
Fruity-green, ester-like, sweet,

with citrus and pear nuances
[3]

Density 0.880 g/cm³ [2]

Boiling Point 236.8 ± 9.0 °C (Predicted) [4]

Flash Point 110 °C [4]

Refractive Index 1.4370 - 1.4440 @ 20°C [3][5]

Solubility Insoluble in water [5]

Purity >96% (GC) [2]

Potential Biological Activity and Signaling Pathways
While research on the specific biological activities of ethyl trans-4-decenoate is limited, a

study on its stereoisomer, ethyl cis-4-decenoate, has shed light on a potential mechanism of

action against bacterial persistence. A study by Wang et al. (2018) investigated the effects of

medium-chain unsaturated fatty acid ethyl esters on Escherichia coli persister cell formation.

Their findings suggest that these compounds may inhibit bacterial persistence by regulating the

antitoxin HipB.

Persister cells are a subpopulation of bacteria that are dormant and exhibit high tolerance to

antibiotics. The formation of these cells is a significant challenge in treating chronic infections.

The proposed mechanism involves the fatty acid ester interfering with the function of HipB, an

antitoxin that is part of a toxin-antitoxin (TA) system. By disrupting the antitoxin, the

corresponding toxin is free to inhibit essential cellular processes, leading to a reduction in

persister cell viability.

Below is a conceptual workflow representing the investigation of the effect of fatty acid ethyl

esters on bacterial persistence.
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Figure 1: Conceptual workflow for investigating the impact of fatty acid ethyl esters on bacterial
persister formation.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of ethyl trans-4-decenoate are

not readily available in published literature. However, based on general organic chemistry

principles, the following methodologies are proposed.

Synthesis
A plausible synthetic route to ethyl trans-4-decenoate is through a Wittig reaction to form the

trans-alkene, followed by esterification.

Step 1: Wittig Reaction to form trans-4-Decenoic Acid

This reaction would involve the reaction of a stabilized phosphorus ylide with an aldehyde.

Reactants: Hexanal and (Carboethoxymethylene)triphenylphosphorane.

Solvent: A suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

Procedure:
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The phosphonium ylide is prepared by reacting triphenylphosphine with an appropriate

ethyl haloacetate, followed by deprotonation with a strong base (e.g., n-butyllithium).

Hexanal is then added dropwise to the ylide solution at a controlled temperature (typically

low temperatures, such as -78 °C to 0 °C).

The reaction mixture is allowed to warm to room temperature and stirred until completion.

The reaction is quenched, and the product is extracted with an organic solvent.

Purification is typically performed by column chromatography to isolate the trans-isomer of

ethyl 4-decenoate.

Step 2: Fischer Esterification (Alternative Route)

If trans-4-decenoic acid is available, it can be esterified to the corresponding ethyl ester.

Reactants: trans-4-Decenoic acid and ethanol.

Catalyst: A strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid

(PTSA).

Procedure:

trans-4-Decenoic acid is dissolved in an excess of ethanol.

A catalytic amount of the strong acid is added.

The mixture is refluxed for several hours to drive the equilibrium towards the ester product.

After cooling, the excess ethanol is removed under reduced pressure.

The residue is dissolved in an organic solvent and washed with a basic solution (e.g.,

sodium bicarbonate) to remove the unreacted acid and the acid catalyst.

The organic layer is then dried and the solvent evaporated to yield the crude ethyl trans-
4-decenoate, which can be further purified by distillation or chromatography.
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A logical diagram for a generalized synthesis and purification workflow is presented below.
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Figure 2: Generalized workflow for the synthesis and purification of ethyl trans-4-decenoate.

Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and purity assessment of volatile compounds

like ethyl trans-4-decenoate.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
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Injector Temperature: Typically around 250 °C.

Oven Program: A temperature gradient program would be used, for example, starting at 50

°C, holding for 1-2 minutes, then ramping at 10-15 °C/min to a final temperature of 250-280

°C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Detector: Electron ionization (EI) at 70 eV. The mass spectrum would be compared to a

reference library (e.g., NIST) for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation.

Solvent: Deuterated chloroform (CDCl₃) is a common choice.

¹H NMR: Expected signals would include a triplet for the terminal methyl group of the ethyl

ester, a quartet for the methylene group of the ethyl ester, multiplets for the olefinic protons

around 5.4 ppm, and signals for the aliphatic chain protons.

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester

(around 173 ppm), the olefinic carbons, and the carbons of the ethyl group and the decenyl

chain.

Applications in Drug Development and Research
Ethyl trans-4-decenoate and related fatty acid esters are of interest to the pharmaceutical

industry for several reasons:

Antimicrobial Properties: As suggested by studies on related compounds, it may serve as a

lead compound for the development of new antibacterial agents that target persistent

infections.

Drug Delivery: The lipophilic nature of this ester could be exploited in drug delivery systems

to enhance the solubility and bioavailability of certain active pharmaceutical ingredients.
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Flavoring and Fragrance in Formulations: Its pleasant fruity aroma can be used to improve

the palatability and patient compliance of oral medications.

Further research is warranted to fully explore the therapeutic potential and mechanisms of

action of ethyl trans-4-decenoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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